molecular formula C3H3FO B14245678 (2S)-2-Fluorocyclopropan-1-one CAS No. 496916-09-7

(2S)-2-Fluorocyclopropan-1-one

Cat. No.: B14245678
CAS No.: 496916-09-7
M. Wt: 74.05 g/mol
InChI Key: VXUYNRQBKFFRKO-REOHCLBHSA-N
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Description

(2S)-2-Fluorocyclopropan-1-one is an organic compound characterized by a cyclopropane ring substituted with a fluorine atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Fluorocyclopropan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated diazo compound with an alkene under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and decomposition of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Fluorocyclopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Fluorocyclopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Fluorocyclopropan-1-one involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can induce strain in target molecules, affecting their reactivity. The ketone group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Fluorocyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    (1R,2S)-2-Fluorocyclopropanamine: Contains an amine group instead of a ketone.

    (2S,4S)-4-Fluorocyclopropan-1-ol: Contains an alcohol group instead of a ketone.

Uniqueness

(2S)-2-Fluorocyclopropan-1-one is unique due to the presence of both a fluorine atom and a ketone group on a strained cyclopropane ring. This combination of functional groups and ring strain imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

496916-09-7

Molecular Formula

C3H3FO

Molecular Weight

74.05 g/mol

IUPAC Name

(2S)-2-fluorocyclopropan-1-one

InChI

InChI=1S/C3H3FO/c4-2-1-3(2)5/h2H,1H2/t2-/m0/s1

InChI Key

VXUYNRQBKFFRKO-REOHCLBHSA-N

Isomeric SMILES

C1[C@@H](C1=O)F

Canonical SMILES

C1C(C1=O)F

Origin of Product

United States

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